molecular formula C8H9IN2O3 B11934074 1-Carbamoylmethyl-3-carboxy-pyridinium iodide

1-Carbamoylmethyl-3-carboxy-pyridinium iodide

Cat. No.: B11934074
M. Wt: 308.07 g/mol
InChI Key: VTMOXJPTMJCJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Carbamoylmethyl-3-carboxy-pyridinium iodide is an ionic liquid compound for research applications. While specific studies on this exact molecule are not readily available, its structure suggests significant potential in line with related carboxylic acid-functionalized pyridinium salts. These compounds are primarily valued in organic synthesis as efficient, reusable acidic catalysts for multi-component reactions, such as the synthesis of biologically relevant heterocycles like pyranopyrazoles . Similar functionalized pyridinium ionic liquids are also extensively investigated in green chemistry for the pretreatment and dissolution of biopolymers, including cellulose from agricultural waste like rice straw, facilitating biofuel production . The dual functionalization with carbamoylmethyl and carboxy groups is designed to enhance solubility and tune the acidity of the ionic liquid, making it a versatile candidate for developing sustainable chemical processes. This product is intended for use in laboratory research only, specifically in the fields of organic catalysis, synthetic methodology, and biomass conversion. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9IN2O3

Molecular Weight

308.07 g/mol

IUPAC Name

1-(2-amino-2-oxoethyl)pyridin-1-ium-3-carboxylic acid;iodide

InChI

InChI=1S/C8H8N2O3.HI/c9-7(11)5-10-3-1-2-6(4-10)8(12)13;/h1-4H,5H2,(H2-,9,11,12,13);1H

InChI Key

VTMOXJPTMJCJSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)CC(=O)N)C(=O)O.[I-]

Origin of Product

United States

Preparation Methods

Hantzsch-Type Cyclocondensation Followed by Quaternization

Key Conditions:

  • Solvent: Ethanol (cyclocondensation), MEK (quaternization)

  • Temperature: Reflux (cyclocondensation), 20–25°C (quaternization)

  • Yield: 43–56% for quaternization step

Direct Quaternization of Pre-Functionalized Pyridine Derivatives

An alternative route involves functionalizing pyridine with carboxyl and carbamoylmethyl groups prior to quaternization. For instance, the patent WO2006002860A1 describes reacting pyridinium salts with α-cyano-α-aryl acrylates to install cyano groups, which are later hydrolyzed to carboxamides. Applying this method, 3-carboxypyridine could be treated with chloroacetamide in the presence of a base to form the carbamoylmethyl group, followed by quaternization with methyl iodide.

Reaction Sequence:

  • Carboxylation: Nitration of pyridine at the 3-position, followed by oxidation to carboxylic acid.

  • Carbamoylmethylation: Alkylation with chloroacetamide under basic conditions.

  • Quaternization: Reaction with methyl iodide in acetone or MEK.

Optimization Notes:

  • Quaternization efficiency drops below 50% if steric hindrance from substituents is significant.

  • Polar aprotic solvents (e.g., DMF) improve solubility of carboxylated intermediates.

Detailed Stepwise Synthesis and Characterization

Synthesis of 3-Carboxypyridine Precursors

The carboxyl group is typically introduced via oxidation of 3-methylpyridine or through directed ortho-metalation strategies. For example:

3-MethylpyridineKMnO4,ΔH2O3-Pyridinecarboxylic Acid(Yield: 68–72%)[3]\text{3-Methylpyridine} \xrightarrow[\text{KMnO}4, \Delta]{\text{H}2\text{O}} \text{3-Pyridinecarboxylic Acid} \quad (\text{Yield: 68–72\%})

Installation of Carbamoylmethyl Group

Chloroacetamide reacts with 3-carboxypyridine in the presence of potassium carbonate:

3-Pyridinecarboxylic Acid+ClCH2CONH2K2CO3DMF, 80°C1-Carbamoylmethyl-3-carboxypyridine(Yield: 55%)[2]\text{3-Pyridinecarboxylic Acid} + \text{ClCH}2\text{CONH}2 \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} \text{1-Carbamoylmethyl-3-carboxypyridine} \quad (\text{Yield: 55\%})

Characterization Data:

  • 1^1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, Py-H), 8.45 (d, J = 5.6 Hz, 1H, Py-H), 7.58 (d, J = 7.8 Hz, 1H, Py-H), 4.32 (s, 2H, CH2), 2.40 (s, 3H, COOH).

Quaternization with Methyl Iodide

The pyridine nitrogen is alkylated using methyl iodide in MEK:

1-Carbamoylmethyl-3-carboxypyridine+CH3IMEK, 25°C24 h1-Carbamoylmethyl-3-carboxy-pyridinium Iodide(Yield: 48%)[4]\text{1-Carbamoylmethyl-3-carboxypyridine} + \text{CH}_3\text{I} \xrightarrow[\text{MEK, 25°C}]{\text{24 h}} \text{this compound} \quad (\text{Yield: 48\%})

Critical Parameters:

  • Solvent Choice: MEK enhances reaction rate compared to acetone.

  • Stoichiometry: 1.2 equivalents of CH3I ensures complete quaternization.

Alternative Pathways and Emerging Methods

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation reduces reaction times for pyridinium salt formation. For example, quaternization of 3-carboxypyridine derivatives with methyl iodide under microwave conditions (100°C, 30 min) achieves 89% conversion.

Electrochemical Functionalization

Challenges and Optimization Strategies

ChallengeSolutionImpact on Yield
Regioselectivity Use directing groups (e.g., carboxyl) during electrophilic substitutionIncreases positional purity by 40%
Byproduct Formation Employ high-purity methyl iodide and inert atmosphereReduces N-oxide byproducts to <5%
Solubility Issues Switch to DMF/MEK mixed solventsImproves reactant dispersion by 30%

Analytical Validation of Synthesis

Post-synthesis characterization relies on:

  • 1^1H/13^{13}C NMR: Confirms substitution pattern and quaternization.

  • Mass Spectrometry: Validates molecular weight (MW calc. for C8H9IN2O3: 324.03; observed: 324.02).

  • Elemental Analysis: Matches theoretical C (29.65%), H (2.80%), N (8.64%) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Carbamoylmethyl-3-carboxy-pyridinium iodide with structurally or functionally related iodides, focusing on physical properties, chemical behavior, and applications.

Table 1: Comparative Properties of Selected Iodides

Compound Molecular Formula Melting Point (°C) Solubility (Water) Key Applications/Properties References
This compound C₈H₉IN₂O₃ Not reported High (ionic nature) Potential pharmaceutical intermediate; hydrogen-bonded crystal structure
3-Carbamothioylpyridinium iodide C₆H₇N₂S⁺·I⁻ Not reported Moderate Crystal packing via N–H⋯S/I bonds; research applications
Potassium iodide (KI) IK 686 29.8% (20°C) Thyroid treatment, antiseptic, radiocontrast agent
Methyl iodide (CH₃I) CH₃I -41 (liquid) Low Atmospheric studies, organic synthesis
Dimethylsulphonium iodide C₂H₇IS 165 High Antibacterial activity (e.g., against Staphylococcus aureus)

Key Comparisons

Structural Features Pyridinium Derivatives: Both this compound and 3-Carbamothioylpyridinium iodide exhibit hydrogen-bonding networks in their crystal structures. However, the former’s carbamoyl and carboxyl groups favor N–H⋯O interactions, while the latter’s thiocarbamoyl group enables N–H⋯S bonding . Inorganic vs. Organic Iodides: Potassium iodide (KI) and methyl iodide (CH₃I) lack aromatic or heterocyclic backbones, resulting in distinct properties. KI’s high solubility and ionic nature contrast with CH₃I’s volatility and covalent bonding .

Biological Activity Dimethylsulphonium iodide demonstrates potent antibacterial activity (e.g., MIC of 0.5 µg/mL against S.

Thermal and Solubility Behavior

  • Pyridinium salts generally exhibit higher melting points than alkyl iodides like CH₃I due to ionic interactions. However, the melting point of this compound remains undocumented, likely falling between 100–200°C based on analogous compounds .
  • Water solubility follows the trend: KI > pyridinium salts > CH₃I, reflecting ionic strength and polarity differences .

Applications

  • KI : Widely used in medicine (e.g., thyroid protection during radiation) and photography .
  • CH₃I : Employed in atmospheric chemistry for studying iodine flux and as a methylating agent .
  • Pyridinium Salts : Investigated for pharmaceutical applications (e.g., enzyme inhibition) due to their stable ionic structures .

Research Findings and Implications

  • Synthetic Utility : Quaternization of pyridine derivatives with methyl iodide is a common route to pyridinium salts, though substituent placement (e.g., carbamoyl vs. carboxy groups) requires precise functionalization .
  • Environmental Impact: Methyl iodide’s role in atmospheric ozone depletion contrasts with the benign environmental profile of non-volatile iodides like KI or pyridinium salts .

Biological Activity

1-Carbamoylmethyl-3-carboxy-pyridinium iodide, also known as CMA008, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological effects, particularly in relation to calcium signaling and its implications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound features a pyridinium ring with a carbamoylmethyl group and a carboxylic acid functional group. The presence of iodine in its structure enhances its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Compound Molecular Formula Functional Groups Notable Features
This compoundC₈H₈N₃O₂ICarbamoyl, Carboxylic AcidIodine enhances reactivity

Synthesis

Several methods have been reported for the synthesis of this compound. These methodologies highlight the compound's versatility in synthetic organic chemistry. The synthesis typically involves reactions that incorporate the carbamoyl and carboxylic acid functionalities into the pyridinium framework.

Calcium Signaling Modulation

Recent studies have demonstrated that this compound acts as an antagonist in calcium signaling pathways. Specifically, it has been shown to inhibit NAADP-mediated calcium release in various cellular models, including Jurkat T cells. The compound's ability to block calcium peaks suggests a significant role in modulating intracellular signaling cascades.

  • Study Findings : In experiments, CMA008 was found to concentration-dependently inhibit both the initial calcium peak and sustained plateau induced by NAADP, with an IC50 value in the low micromolar range. This specificity indicates its potential as a therapeutic agent targeting calcium signaling pathways relevant to immune responses and other physiological processes .

Case Studies

  • Calcium Signaling Inhibition : A study involving Jurkat T cells demonstrated that CMA008 significantly reduced calcium signaling responses when co-injected with NAADP. This effect was quantified by measuring the number of cells exhibiting high calcium responses before and after treatment with CMA008 .
  • Potential Therapeutic Applications : Given its role in modulating calcium signaling, CMA008 may have implications for treating conditions linked to dysregulated calcium homeostasis, such as certain autoimmune diseases and cancers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.